molecular formula C13H19ClN2O4 B7959071 Z-D-Dbu-ome hcl

Z-D-Dbu-ome hcl

Cat. No.: B7959071
M. Wt: 302.75 g/mol
InChI Key: ZSIOGFXVTYUMCY-MERQFXBCSA-N
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Description

Z-D-Dbu-ome hydrochloride is a chemical compound with the molecular formula C13H19ClN2O4. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Dbu-ome hydrochloride typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with specific reagents under controlled conditions. One common method includes the reaction of DBU with alkyl halides or esters, followed by anion exchange to introduce the desired substituents . The reaction conditions often involve maintaining a stoichiometric balance between the cation and anion, using an inert atmosphere, and controlling the temperature to avoid oxidation .

Industrial Production Methods

Industrial production of Z-D-Dbu-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Z-D-Dbu-ome hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Z-D-Dbu-ome hydrochloride has numerous applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIOGFXVTYUMCY-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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